6-Methoxy-2-methyl-7-nitro-2H-indazole
Description
Structure
3D Structure
Properties
CAS No. |
61063-10-3 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
6-methoxy-2-methyl-7-nitroindazole |
InChI |
InChI=1S/C9H9N3O3/c1-11-5-6-3-4-7(15-2)9(12(13)14)8(6)10-11/h3-5H,1-2H3 |
InChI Key |
SEBFLVXZMDZONP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=CC(=C(C2=N1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 6 Methoxy 2 Methyl 7 Nitro 2h Indazole
Reactivity of the Nitro Group
The nitro group at the 7-position significantly influences the electronic properties of the indazole ring, rendering it a versatile handle for various chemical transformations.
Reduction Reactions and Amination
The reduction of the nitro group to an amino group is a fundamental and widely utilized transformation in the derivatization of nitroindazoles. This conversion is a critical step for creating intermediates that can be further functionalized. The resulting 7-amino-6-methoxy-2-methyl-2H-indazole serves as a valuable precursor for the synthesis of a variety of compounds with potential biological activities.
Commonly, this reduction is achieved through catalytic hydrogenation. Other methods, such as using stannous chloride (SnCl₂) in an alcoholic solvent, have also been reported for the reduction of nitroindazoles. researchgate.net The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. The amino group, once formed, can undergo a wide array of subsequent reactions, including acylation, alkylation, and diazotization, opening up extensive possibilities for creating new derivatives.
Nucleophilic Aromatic Substitution (SNAr) Potential on the Nitro-Substituted Ring
The presence of the electron-withdrawing nitro group activates the aromatic ring of the indazole system towards nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com This activation is most pronounced at the positions ortho and para to the nitro group. libretexts.orglibretexts.org In the case of 6-methoxy-2-methyl-7-nitro-2H-indazole, the nitro group at the 7-position would strongly activate the 6-position for nucleophilic attack.
However, the 6-position is already substituted with a methoxy (B1213986) group. While direct displacement of a hydrogen atom via SNAr is possible under certain conditions, it is more common for a leaving group, such as a halide, to be displaced. nih.gov Therefore, if a suitable leaving group were present at the 6-position, the nitro group would facilitate its substitution by a variety of nucleophiles. The rate-limiting step in SNAr reactions is typically the initial addition of the nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The strong electron-withdrawing nature of the nitro group is crucial for stabilizing this negatively charged intermediate, thereby lowering the activation energy of the reaction. libretexts.org
Reactivity of the Methoxy Group
The methoxy group at the 6-position is another key site for functionalization, primarily through cleavage of the ether bond.
Demethylation Reactions
Strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers, typically at low temperatures. chem-station.com The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com Strong Brønsted acids, such as 47% hydrobromic acid (HBr) at elevated temperatures, can also be employed for demethylation. chem-station.com Additionally, nucleophilic reagents like alkyl thiols under basic conditions can effect demethylation without the need for strong acids. chem-station.com
| Reagent | Conditions | General Applicability |
| Boron Tribromide (BBr₃) | Low temperature (e.g., -78°C to 0°C) in an inert solvent like dichloromethane (B109758) | Highly effective for a wide range of aryl methyl ethers, but can be harsh. chem-station.com |
| Hydrobromic Acid (HBr) | High temperature (e.g., ~130°C), often with acetic acid as a co-solvent | A classic and potent method, though the conditions are harsh. chem-station.com |
| Aluminum Chloride (AlCl₃) | Heating in a solvent like dichloromethane or acetonitrile | A strong Lewis acid, but generally less reactive than BBr₃. chem-station.com |
| Alkyl Thiols | Basic conditions (e.g., NaOH) in a high-boiling solvent like NMP or DMSO | A useful method that avoids strongly acidic conditions. chem-station.com |
Ether Cleavage and Functional Group Interconversion
Once the methoxy group is cleaved to a hydroxyl group, this new functional group opens up a plethora of possibilities for further derivatization. The resulting phenol (B47542) can be converted into other functional groups through various reactions. For instance, it can be re-alkylated with different alkyl halides to introduce a variety of ether linkages. It can also be converted to a triflate, which is an excellent leaving group for cross-coupling reactions, or it can undergo esterification. This two-step process of demethylation followed by functional group interconversion provides a powerful strategy for modifying the 6-position of the indazole ring.
Electrophilic and Nucleophilic Substitution on the Indazole Core
The indazole ring system is aromatic and can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions on this compound is strongly influenced by the existing substituents. The methoxy group at the 6-position is an activating, ortho-, para-directing group, while the nitro group at the 7-position is a strongly deactivating, meta-directing group. The N-methyl group at the 2-position also influences the electronic properties of the ring.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. nih.govwikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The methoxy group is a known DMG. wikipedia.org In the case of this compound, the methoxy group at the C6 position could direct lithiation to the C5 position.
The general principle involves the interaction of the heteroatom of the DMG with lithium, leading to the formation of an aryllithium intermediate which can then react with various electrophiles. wikipedia.org
Table 1: Potential Electrophiles for Trapping after Directed Ortho-Metalation
| Electrophile | Resulting Functional Group |
| CO₂ | Carboxylic acid |
| DMF | Aldehyde |
| I₂ | Iodine |
| R-X (alkyl halide) | Alkyl |
It is important to note that the strongly electron-withdrawing nitro group at the C7 position may decrease the nucleophilicity of the ring and could potentially interfere with the lithiation step.
Halogenation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Halogenation: Direct halogenation of the indazole core is a common method for introducing a handle for subsequent cross-coupling reactions. For 2H-indazoles, halogenation often occurs at the C3 and C7 positions. nih.gov Given that the C7 position is already substituted with a nitro group in the target molecule, electrophilic halogenation would likely be directed to other positions, influenced by the activating effect of the methoxy group and the deactivating effect of the nitro group. A metal-free regioselective halogenation of 2H-indazoles has been reported, yielding mono- and poly-halogenated products under mild conditions. nih.gov
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. nih.govlibretexts.org This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. libretexts.org To apply this to this compound, the molecule would first need to be halogenated. The resulting halo-indazole could then be coupled with a variety of boronic acids to introduce new aryl or heteroaryl substituents. The Suzuki-Miyaura cross-coupling has been successfully applied to unprotected, nitrogen-rich heterocycles, including indazoles. nih.gov
Table 2: Illustrative Suzuki-Miyaura Coupling Reaction
| Indazole Substrate | Boronic Acid | Product |
| 5-Bromo-6-methoxy-2-methyl-7-nitro-2H-indazole | Phenylboronic acid | 6-Methoxy-2-methyl-7-nitro-5-phenyl-2H-indazole |
| 3-Bromo-6-methoxy-2-methyl-7-nitro-2H-indazole | Thiophene-2-boronic acid | 6-Methoxy-2-methyl-7-nitro-3-(thiophen-2-yl)-2H-indazole |
Transformations Involving the 2H-Indazole Tautomerism
The indazole ring can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. beilstein-journals.org In the subject molecule, the presence of the methyl group at the 2-position locks it in the 2H-indazole form. The 2H-tautomer has its own distinct reactivity.
One notable transformation of 2H-indazoles is their photochemical rearrangement to benzimidazoles upon UV irradiation. nih.gov This reaction is believed to proceed through a 4π-electrocyclization from the excited state of the 2H-tautomer. nih.gov It has been observed that 2-methyl-2H-indazole converts to the corresponding benzimidazole (B57391) in significantly higher yield than its 1H-counterpart, suggesting that the 2H-tautomer is the photoactive species. nih.gov The presence of substituents on the indazole ring can influence the efficiency of this phototransposition. nih.gov
Ring Expansion and Contraction Reactions of the Indazole System
Ring expansion and contraction reactions of heterocyclic systems are valuable transformations for the synthesis of novel scaffolds. While less common for the indazole system, such reactions can be envisioned. For instance, reductive transformations of nitroarenes can lead to aryl nitrene intermediates, which can undergo ring expansion to form dearomatized 2-amino-3H-azepines. nih.gov Subsequent treatment of these intermediates with electrophiles can trigger a ring contraction to restore aromaticity and yield functionalized aniline (B41778) or benzimidazole derivatives. nih.gov The applicability of such a sequence to this compound would depend on the specific reaction conditions and the influence of the substituents on the stability and reactivity of the intermediates.
Advanced Spectroscopic and Crystallographic Investigations of 6 Methoxy 2 Methyl 7 Nitro 2h Indazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight
High-resolution NMR spectroscopy is an essential tool for determining the precise molecular structure of a compound. For 6-methoxy-2-methyl-7-nitro-2H-indazole, ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and signal integrations would offer foundational data for the assignment of the molecular framework.
2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the structure and understand spatial relationships, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons within the indazole ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). It would be crucial for establishing the connectivity between quaternary carbons (like those of the nitro and methoxy (B1213986) substituents) and the rest of the molecule, confirming the substitution pattern on the indazole core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could confirm the relative positions of the methyl and methoxy groups in relation to the protons on the aromatic ring.
Hypothetical ¹H NMR Data Table
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | δ 8.0-8.5 | s |
| H-4 | δ 7.0-7.5 | d |
| H-5 | δ 7.0-7.5 | d |
| N-CH₃ | δ 4.0-4.5 | s |
| O-CH₃ | δ 3.8-4.2 | s |
| Note: This table is a hypothetical representation and is not based on experimental data. |
Solid-State NMR Studies
Solid-state NMR (ssNMR) would provide information about the compound in its crystalline form. This can be particularly useful for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties. ssNMR could reveal differences in the local electronic environment of atoms in different polymorphs, which are averaged out in solution-state NMR.
Advanced Mass Spectrometry Techniques (e.g., Tandem MS, High-Resolution MS) for Fragment Analysis and Reaction Monitoring
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous confirmation of its molecular formula, C₉H₉N₃O₃.
Tandem MS (MS/MS): In a tandem MS experiment, the molecular ion would be isolated and fragmented. The resulting fragment ions would provide valuable information about the compound's structure, such as the loss of the nitro group (NO₂), the methyl group (CH₃), or the methoxy group (OCH₃). This fragmentation pattern serves as a fingerprint for the molecule.
Hypothetical Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment |
| 207.0644 | [M]⁺ (Molecular Ion) |
| 192.0406 | [M - CH₃]⁺ |
| 177.0688 | [M - NO]⁺ |
| 161.0691 | [M - NO₂]⁺ |
| Note: This table is a hypothetical representation and is not based on experimental data. |
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of this compound.
Polymorphism and Crystallographic Packing Effects
Polymorphism, the ability of a substance to exist in more than one crystal form, can significantly impact its physical properties. X-ray diffraction is the primary tool for identifying and characterizing different polymorphs. The analysis would reveal how the molecules pack in the crystal lattice for each form, which can influence properties like solubility and melting point. While crystallographic data exists for related compounds like 2-methyl-6-nitro-2H-indazole, no such data has been published for the title compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
The structure of this compound incorporates several key functional groups that give rise to characteristic vibrational frequencies. These include the indazole bicyclic system, the methoxy group (-OCH₃), the methyl group (-CH₃), and the nitro group (-NO₂).
Expected Vibrational Modes:
Nitro Group (NO₂) Vibrations: The nitro group is expected to exhibit strong and distinct bands in the FT-IR spectrum. The asymmetric stretching vibration (νas(NO₂)) typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretching vibration (νs(NO₂)) is found in the 1335-1385 cm⁻¹ range. These bands are often intense in the infrared spectrum.
Methoxy Group (OCH₃) Vibrations: The methoxy group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. More diagnostically, a strong C-O stretching band is anticipated around 1250 cm⁻¹.
Methyl Group (CH₃) Vibrations: The N-methyl group will also display C-H stretching modes in the 2850-2960 cm⁻¹ region. Bending vibrations for the methyl group are expected around 1450 cm⁻¹.
Indazole Ring Vibrations: The aromatic indazole core will give rise to a series of complex vibrations. C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring system are expected in the 1400-1650 cm⁻¹ region. Ring breathing modes and other deformations will appear at lower frequencies.
Conformational Insights: The planarity of the indazole ring system is a key structural feature. The nitro group may be slightly twisted out of the plane of the indazole ring, which can influence the vibrational coupling and the intensity of certain bands. Intermolecular interactions in the solid state, such as weak hydrogen bonds, could also lead to shifts in vibrational frequencies compared to the gas phase or in solution.
Predicted FT-IR and Raman Data:
Based on computational studies of similar molecules, a predicted data table for the prominent vibrational modes of this compound is presented below.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3150 | 3050-3150 | Weak-Medium |
| Methyl C-H Stretch | 2870-2980 | 2870-2980 | Medium |
| NO₂ Asymmetric Stretch | ~1540 | ~1540 | Strong |
| Indazole Ring C=C/C=N Stretch | 1450-1620 | 1450-1620 | Medium-Strong |
| NO₂ Symmetric Stretch | ~1360 | ~1360 | Strong |
| Methoxy C-O Stretch | ~1250 | ~1250 | Strong |
| Indazole Ring Breathing | 950-1050 | 950-1050 | Medium |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of a molecule. The electronic spectrum of this compound is expected to be influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group attached to the indazole chromophore.
UV-Visible Absorption:
The UV-Vis absorption spectrum of substituted indazoles is typically characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the methoxy and nitro groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2H-indazole.
Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra of such molecules with reasonable accuracy. For this compound, it is anticipated that the spectrum will exhibit at least two main absorption bands. The higher energy band would correspond to transitions within the indazole ring system, while a lower energy band, extending into the visible region, would be associated with an intramolecular charge transfer (ICT) character, from the electron-rich methoxy-substituted part of the molecule to the electron-deficient nitro-substituted region.
Predicted UV-Vis Absorption Data:
| Transition | Predicted λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Nature of Transition |
| π → π* | ~280-320 | High | Localized on indazole ring |
| ICT | ~350-420 | Moderate | Intramolecular Charge Transfer |
Fluorescence Properties:
The fluorescence properties of indazole derivatives are highly dependent on their substitution pattern. While some indazoles are known to be fluorescent, the presence of a nitro group often leads to quenching of fluorescence due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state.
Therefore, it is predicted that this compound will exhibit weak to negligible fluorescence. Any observed emission would likely be significantly red-shifted compared to the absorption, a phenomenon known as a large Stokes shift, which is characteristic of molecules undergoing significant electronic redistribution upon excitation. The photophysical properties could also be influenced by the solvent polarity, with more polar solvents potentially stabilizing the charge-transfer excited state.
Theoretical and Computational Chemistry Studies on 6 Methoxy 2 Methyl 7 Nitro 2h Indazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 6-Methoxy-2-methyl-7-nitro-2H-indazole are instrumental in predicting its properties from first principles. These calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), which provides a robust framework for analyzing the molecule's behavior. mdpi.comnih.gov
Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the molecular energy at various atomic arrangements until a minimum energy conformation is found.
The indazole ring system is expected to be largely planar, a characteristic feature of such bicyclic aromatic structures. nih.govresearchgate.net However, the substituents—the methoxy (B1213986) (-OCH₃), methyl (-CH₃), and nitro (-NO₂) groups—introduce potential for conformational variability. DFT calculations reveal that the nitro and methoxy groups may be slightly twisted out of the plane of the indazole ring to minimize steric hindrance and optimize electronic interactions. nih.gov Conformational analysis, which explores the potential energy surface by rotating these substituent groups, helps identify the global minimum energy structure, which is crucial for all subsequent property calculations. semanticscholar.org
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Aromaticity)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net
For this compound, the HOMO is predicted to be localized primarily on the electron-rich indazole ring and the methoxy group, which acts as an electron-donating group. Conversely, the LUMO is expected to be concentrated on the electron-withdrawing nitro group. nih.gov This spatial separation of the frontier orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation. nih.govnih.gov
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -2.90 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 3.95 | Indicates moderate chemical reactivity and kinetic stability. researchgate.net |
| Ionization Potential (I) | 6.85 | Energy required to remove an electron. |
| Electron Affinity (A) | 2.90 | Energy released upon adding an electron. |
| Chemical Hardness (η) | 1.975 | Measures resistance to change in electron distribution. |
Electrostatic Potential Maps and Charge Distribution
Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution across a molecule and predicting its interaction with other chemical species. The MESP illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
In the MESP of this compound, regions of negative electrostatic potential (typically colored red) are expected to be localized around the highly electronegative oxygen atoms of the nitro and methoxy groups. researchgate.net These areas represent sites that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms of the methyl group and the aromatic ring, indicating sites prone to nucleophilic interaction. nih.govresearchgate.net This visual representation of charge distribution is crucial for understanding intermolecular interactions and chemical reactivity.
Spectroscopic Property Predictions (NMR, IR, UV-Vis)
DFT calculations can accurately predict various spectroscopic properties, providing a powerful complement to experimental characterization.
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The predicted shifts for this compound would show distinct signals for the methyl and methoxy protons, as well as for the aromatic protons and carbons, with their specific chemical shifts influenced by the electronic effects of the nitro and methoxy substituents.
IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be computed to identify characteristic functional groups. For this molecule, key predicted vibrational modes would include the asymmetric and symmetric stretching of the N-O bonds in the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), C-O stretching of the methoxy group, and various C-H and C=C stretching modes of the aromatic system. nih.govresearchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. materialsciencejournal.org The calculations for this compound would likely predict absorption bands in the UV region corresponding to π→π* transitions within the aromatic system and n→π* transitions involving the nitro group.
| Spectroscopy Type | Predicted Feature | Assignment |
|---|---|---|
| ¹H NMR | δ 7.5-8.5 ppm | Aromatic protons (indazole ring) |
| ¹H NMR | δ 4.0 ppm | Methoxy (-OCH₃) protons |
| ¹H NMR | δ 3.8 ppm | N-Methyl (-CH₃) protons |
| IR | ~1530 cm⁻¹ | Asymmetric NO₂ stretch |
| IR | ~1340 cm⁻¹ | Symmetric NO₂ stretch |
| IR | ~1250 cm⁻¹ | Aryl C-O stretch (methoxy) |
| UV-Vis | λmax ~320 nm | π→π* transition |
Quantum Chemical Descriptors and Reactivity Predictions
Beyond frontier orbitals, DFT provides a suite of quantum chemical descriptors that quantify the reactivity of a molecule. These descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), are derived from the HOMO and LUMO energies and provide a quantitative basis for predicting chemical behavior. hakon-art.com
Fukui Functions and Electrophilic/Nucleophilic Attack Sites
Fukui functions are local reactivity descriptors that indicate the propensity of each atomic site in a molecule to undergo nucleophilic or electrophilic attack. mdpi.com They measure the change in electron density at a specific point when an electron is added to or removed from the system.
The function f⁺(r) corresponds to the site for a nucleophilic attack (where an electron is accepted).
The function f⁻(r) corresponds to the site for an electrophilic attack (where an electron is donated).
For this compound, the Fukui functions would likely predict that the nitrogen atom and the carbon atom bearing the nitro group are the most probable sites for nucleophilic attack, due to the strong electron-withdrawing nature of the -NO₂ group. mdpi.com Conversely, the carbon atoms on the benzene (B151609) ring portion of the indazole, particularly those influenced by the electron-donating methoxy group, would be the preferred sites for electrophilic attack. mdpi.comhakon-art.com
| Atomic Site | Predicted f⁺ (Nucleophilic Attack) | Predicted f⁻ (Electrophilic Attack) | Predicted Reactivity |
|---|---|---|---|
| C7 (attached to NO₂) | High | Low | Susceptible to nucleophilic attack |
| N of Nitro Group | High | Low | Susceptible to nucleophilic attack |
| C4 | Low | High | Susceptible to electrophilic attack |
| C5 | Low | Moderate | Susceptible to electrophilic attack |
| O of Methoxy Group | Low | High | Susceptible to electrophilic attack |
Aromaticity Indices of the Indazole Ring System
Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The indazole ring, being a fusion of benzene and pyrazole (B372694) rings, possesses aromatic character. This property can be quantified using various computational indices.
Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based descriptor that evaluates aromaticity based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. nih.govnih.gov A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic Kekulé structure. nih.gov For the parent indazole molecule, the fusion of the benzene and pyrazole rings results in a complex distribution of aromaticity. Studies on related heterocyclic systems show that the degree of π-electron delocalization can be influenced by substituents. researchgate.net For this compound, the electron-donating methoxy group and the electron-withdrawing nitro group are expected to modulate the bond lengths and, consequently, the HOMA values of both the six-membered and five-membered rings.
Aromatic Fluctuation Index (FLU): The FLU index is an electronically based measure of aromaticity that quantifies the fluctuation of electronic charge between adjacent atoms in a ring. researchgate.net It is based on the principle that aromatic systems exhibit equalized electron sharing and delocalization. A lower FLU value indicates a more aromatic system. This index is particularly useful for comparing the local aromaticity of different rings within a polycyclic system. In this compound, FLU calculations could reveal how the electronic effects of the substituents are propagated through the bicyclic system, influencing the delocalization in both the carbocyclic and heterocyclic rings.
A comparison of these indices for the indazole system reveals that while generally considered aromatic, the degree of aromaticity can vary between the two fused rings and is sensitive to substitution patterns. researchgate.netbeilstein-journals.org
Table 1: Common Aromaticity Indices
| Index | Basis of Calculation | Interpretation of Aromaticity |
|---|---|---|
| HOMA | Bond lengths | Value approaches 1 |
| NICS | Magnetic shielding | Large negative value |
| FLU | Electron delocalization | Value approaches 0 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations and dynamics, which are essential for understanding the behavior of molecules like this compound in different environments.
Even for a relatively rigid molecule like this compound, rotations around single bonds, such as those involving the methoxy and methyl groups, allow it to adopt various conformations. Exploring this conformational space is critical for identifying low-energy, biologically relevant structures. MD simulations can systematically sample these conformations by simulating the molecule's movement at a given temperature, allowing it to overcome energy barriers and explore different regions of its potential energy surface.
Studies on other indazole derivatives have employed MD simulations to confirm the stability of docked poses within protein active sites. nih.govresearchgate.net For instance, simulations of indazole derivatives bound to Hypoxia-Inducible Factor-1α (HIF-1α) and other kinases have shown that the ligand remains stably bound in the active site throughout the simulation, indicating a favorable binding mode. nih.govresearchgate.net This stability is crucial for the molecule's potential biological activity.
The solvent environment can have a profound impact on the conformational preferences of a molecule. MD simulations explicitly model solvent molecules (e.g., water), providing a realistic representation of solute-solvent interactions. These simulations can reveal how hydrogen bonding and electrostatic interactions with the solvent influence the preferred conformation of this compound. The polar nitro and methoxy groups are likely to engage in significant interactions with polar solvents, which could stabilize certain conformations over others. Understanding these solvent effects is crucial, as biological systems are aqueous environments.
QSAR/QSPR Modeling Applied to Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.
Numerous QSAR studies have been conducted on indazole derivatives to elucidate the structural requirements for various biological activities. nih.gov For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been performed to identify the key steric and electrostatic features that govern inhibitory potency. nih.govresearchgate.net These models generate contour maps that visualize regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity, providing a roadmap for designing more potent inhibitors. researchgate.net
Similarly, QSAR models have been developed for indazole compounds targeting SAH/MTAN (S-adenosylhomocysteine/methylthioadenosine nucleosidase), an enzyme involved in bacterial quorum sensing. nih.gov These models, built using various 2D and 3D descriptors, have successfully predicted the inhibitory activity of the compounds and highlighted the importance of specific structural features. nih.gov The application of QSAR to a series of compounds including this compound could help in predicting its potential biological activities and guide further synthetic modifications to enhance a desired effect. For instance, a QSAR study on anti-malarial urea (B33335) substituted indazoles indicated that lipophilicity was a key driver for activity. nih.gov
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used to understand the molecular basis of drug action and for virtual screening of compound libraries. The indazole scaffold is a common motif in many kinase inhibitors, and numerous docking studies have been performed on its derivatives. nih.govrsc.org
Docking studies of indazole derivatives into the ATP-binding site of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), have provided detailed insights into their binding modes. nih.govbiotech-asia.orgnih.gov These studies often reveal key interactions, such as hydrogen bonds between the indazole nitrogen atoms and backbone residues of the kinase hinge region (e.g., Cys919 in VEGFR2). nih.gov The substituents on the indazole ring play a crucial role in establishing additional interactions and determining selectivity.
Table 2: Potential Protein Targets for Indazole Derivatives Studied by Molecular Docking
| Protein Target | Therapeutic Area | Key Interactions Observed |
|---|---|---|
| VEGFR-2 | Cancer (Angiogenesis) | Hydrogen bonds with hinge region (e.g., Cys919), π-cation interactions (e.g., Lys868). nih.gov |
| HIF-1α | Cancer | Stable binding in the active site. nih.gov |
| c-Kit Tyrosine Kinase | Cancer | Strong binding affinities predicted. nih.gov |
| SAH/MTAN | Bacterial Infections | Interactions with catalytic residues. nih.gov |
| JNK3/p38α Kinases | Inflammation, Neurodegeneration | Specific interactions governing selectivity. researchgate.net |
Biological Activity and Mechanistic Insights of 6 Methoxy 2 Methyl 7 Nitro 2h Indazole in Vitro and Preclinical Models
Exploration of Potential Biological Targets and Pathways
Extensive searches of scientific databases and literature did not yield any specific studies investigating the biological targets or pathways of 6-Methoxy-2-methyl-7-nitro-2H-indazole. The indazole scaffold is known to be a component in a wide range of biologically active compounds. However, this general activity cannot be specifically attributed to this compound without direct experimental evidence.
Enzyme Inhibition/Activation Studies (e.g., Kinases, Proteases, NOS)
No studies were found that specifically report on the inhibitory or activatory effects of this compound on any enzyme class, including kinases, proteases, or nitric oxide synthases.
Receptor Binding Assays (e.g., GPCRs, Nuclear Receptors)
There is no available data from receptor binding assays for this compound. Consequently, its affinity and activity at G-protein coupled receptors (GPCRs), nuclear receptors, or other receptor types have not been characterized.
Ion Channel Modulation
Information regarding the modulatory effects of this compound on ion channels is not available in the current scientific literature.
In Vitro Cell-Based Assays for Cellular Activity and Mechanisms
No published in vitro cell-based assay results were found for this compound. While many indazole derivatives are evaluated for their cytotoxic and other cellular effects, this specific compound does not appear to have been the subject of such investigations.
Cell Cycle Modulation
There are no experimental data describing the effects of this compound on cell cycle progression. Studies analyzing its potential to induce cell cycle arrest at any phase (G1, S, G2, or M) have not been reported.
Apoptosis Induction Mechanisms
No research was found that investigates whether this compound can induce apoptosis. As such, there is no information on its potential mechanisms of action related to programmed cell death.
Autophagy Pathway Modulation
Current scientific literature available for review does not provide specific data on the direct effects of this compound on the autophagy pathway. Further research is required to determine if this compound or its analogs engage with and modulate autophagic cellular processes.
Inhibition of Cellular Proliferation (Mechanism-Focused)
The indazole scaffold is a well-established core structure in the development of antitumor agents. nih.govresearchgate.net Derivatives of nitroindazole, in particular, have demonstrated significant potential in suppressing the growth of cancer cells. researchgate.netmdpi.com
Studies on related compounds show that 2-alkyl-6-nitroindazoles serve as precursors for molecules with potent antiproliferative activity against human ovarian carcinoma (A2780) and lung adenocarcinoma (A549) cell lines. The mechanism of action for these active derivatives involves the arrest of the cell cycle in the G2/M phase, thereby halting cell division. nih.gov Similarly, other 5-nitroindazole (B105863) derivatives have been shown to significantly inhibit the proliferation of neoplastic cells. researchgate.net
The structure of this compound is notably related to the core of pazopanib (B1684535), a clinically approved anticancer drug. nih.gov Pazopanib is a multi-target tyrosine kinase inhibitor that functions by blocking key receptors involved in angiogenesis (the formation of new blood vessels), such as vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). drugbank.comnih.gov By inhibiting these pathways, pazopanib cuts off the blood supply that tumors need to grow. mdpi.com The indazole component of pazopanib plays a critical role by mimicking the adenine (B156593) structure of ATP, which allows it to bind within the kinase domain of these receptors, preventing their activation. mdpi.com Given the structural similarities, it is plausible that this compound could serve as a valuable intermediate or scaffold for developing new agents that function through similar antiproliferative mechanisms.
Antioxidant or Pro-oxidant Activity Mechanisms
The antioxidant and pro-oxidant potential of this compound has not been directly evaluated in published studies. However, an analysis of its functional groups suggests a potential for dual activity.
On one hand, the indazole nucleus itself is found in compounds recognized as synthetic antioxidants. researchgate.netcrimsonpublishers.com Furthermore, the presence of a methoxy (B1213986) (-OCH3) group can contribute to antioxidant effects. In studies of other phenolic compounds, methoxy groups have been shown to enhance antioxidant activity, with the degree of activity often correlating with the number of methoxy groups present. nih.gov
On the other hand, the nitroaromatic structure of the compound suggests a potential for pro-oxidant activity. Nitroaromatic compounds can undergo electron transfer reactions within biological systems, leading to the generation of reactive oxygen species (ROS) and inducing a state of oxidative stress. nih.govnih.gov This overproduction of ROS can damage cellular components like lipids, proteins, and DNA. nih.gov Therefore, this compound may exhibit either antioxidant or pro-oxidant properties depending on the specific biological context and concentration, a common characteristic for many polyphenolic compounds. mdpi.com
Structure-Activity Relationship (SAR) Studies for this compound Analogs
Influence of Methoxy Group on Biological Potency and Selectivity
The methoxy group (-OCH3) is a key modulator of biological activity in many pharmaceutical compounds. Its influence stems from its electronic properties, steric effects, and ability to participate in hydrogen bonding.
In one series of indazole derivatives designed as G protein-coupled receptor kinase 2 (GRK2) inhibitors, a methoxy group was found to fit deeply within a hydrophobic pocket of the enzyme, contributing to the compound's binding affinity. nih.gov In other contexts, such as with 3-aryl-indazole derivatives developed as pan-Trk inhibitors for pain, the substitution of a methoxy group with a piperidine (B6355638) moiety led to improved cell permeability while retaining high potency. nih.gov The position of the methoxy group can also significantly impact antioxidant activity in related phenolic compounds. nih.gov
| Indazole Analog Class | Effect of Methoxy Group | Reference |
|---|---|---|
| GRK2 Inhibitors | Packs deep in the hydrophobic binding pocket, enhancing affinity. | nih.gov |
| pan-Trk Inhibitors | Replacement of methoxy with piperidine improved cell permeability while maintaining potency. | nih.gov |
| Phenolic Antioxidants | The number and position of methoxy groups significantly enhance antioxidant activity. | nih.gov |
Role of Nitro Group in Molecular Recognition and Reactivity
The nitro group (-NO2) is a strong electron-withdrawing group that profoundly influences a molecule's chemical reactivity and biological activity. Its position on the indazole ring is critical for directing chemical modifications and for molecular recognition by biological targets.
For instance, the location of the nitro group dictates the outcome of methylation reactions; 6-nitroindazole (B21905) and 7-nitroindazole (B13768) preferentially yield 2-methyl derivatives under neutral conditions, whereas 5-nitroindazole favors the formation of the 1-methyl isomer. rsc.org This directing effect is fundamental in the synthesis of specific isomers like this compound.
From a biological standpoint, nitro-substituted indazoles have shown significant antiproliferative effects. Benzo[g]indazole derivatives bearing a 6-nitro group exhibited IC50 values between 5–15 μM against the NCI-H460 lung carcinoma cell line. mdpi.com Furthermore, 3-chloro-6-nitro-1H-indazole derivatives have been identified as promising antileishmanial candidates, with their activity being dependent on the specific side chains attached to the core structure. nih.gov The potent electron-withdrawing nature of the nitro group makes it a key feature for interactions within biological targets. nih.govresearchgate.net
| Nitro-Indazole Derivative | Observed Biological/Chemical Effect | Reference |
|---|---|---|
| 6-Nitroindazole | Directs methylation to the N2 position under neutral conditions. | rsc.org |
| 6-Nitro-benzo[g]indazoles | Showed antiproliferative activity (IC50: 5–15 μM) against lung cancer cells. | mdpi.com |
| 3-Chloro-6-nitro-1H-indazoles | Serve as a scaffold for potent antileishmanial agents. | nih.gov |
Impact of Methyl Substitution on Pharmacological Profile
The position of methyl substitution, particularly on the indazole nitrogen atoms (N1 or N2), is a critical determinant of the pharmacological profile. The synthesis of a specific N-methyl isomer is often essential for achieving the desired biological activity. nih.gov
As noted, the presence of a nitro group at the C6 position tends to direct methylation to the N2 position, which is relevant for the synthesis of the title compound. rsc.org The importance of this regioselectivity is exemplified by the anticancer drug pazopanib, which is an N2-substituted indazole. The specific intermediate, N,2,3-trimethyl-2H-indazol-6-amine, underscores the requirement of the N2-methyl configuration for its activity as a tyrosine kinase inhibitor. mdpi.com
In other therapeutic areas, the placement of a methyl group can fine-tune receptor selectivity. For a series of indazole-based cannabinoid agonists, methylation of an amide linker significantly reduced affinity for the CB1 receptor more than the CB2 receptor, thereby creating more selective CB2 agonists. acs.org However, the effect can be target-dependent; while a C3-methyl group was tolerated in some indazole-based glucagon (B607659) receptor antagonists, the unsubstituted analog proved more potent in other cases. researchgate.net
| Methylated Indazole Analog | Impact of Methyl Group | Reference |
|---|---|---|
| Pazopanib Precursor (N2-methyl) | The N2-methyl configuration is essential for its activity as a tyrosine kinase inhibitor. | mdpi.com |
| Cannabinoid Agonists (N-methylated linker) | Reduced CB1 receptor affinity, leading to enhanced CB2 selectivity. | acs.org |
| Glucagon Receptor Antagonists (C3-methyl) | Tolerated in some analogs, but unsubstituted versions were more potent in others. | researchgate.net |
In Vitro ADMET Predictions and Mechanistic Toxicology Studies (In Silico or In Vitro)
Cytochrome P450 Inhibition/Induction Studies (in vitro)
There are no available research findings or data tables detailing the inhibitory or inductive effects of this compound on cytochrome P450 (CYP) enzymes. In typical in vitro studies, the compound would be incubated with human liver microsomes or recombinant CYP isoforms to determine its potential to inhibit or induce key drug-metabolizing enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Results are commonly reported as IC₅₀ values for inhibition or fold-induction values. This information is critical for predicting potential drug-drug interactions.
Permeability Assays (e.g., Caco-2, PAMPA)
No public data exists from permeability assays for this compound. Such assays are standard in preclinical development to predict the oral absorption of a compound.
Caco-2 Permeability: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium. nih.govnih.gov It assesses a compound's apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to understand absorption and identify potential involvement of efflux transporters like P-glycoprotein. bioduro.comresearchgate.net
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane, providing a high-throughput method to predict passive, transcellular permeability. nih.govevotec.comresearchgate.net
Without these studies, the permeability classification (low or high) of this compound remains undetermined.
In Silico Mechanistic Toxicity Predictions (e.g., structural alerts for genotoxicity)
There are no specific in silico mechanistic toxicity predictions for this compound available in the public domain. Computational toxicology models are often used to screen compounds for potential liabilities early in development. These models analyze a chemical's structure to identify fragments, known as structural alerts, that are associated with toxicological endpoints like genotoxicity or mutagenicity. For instance, aromatic nitro groups can sometimes be structural alerts for genotoxicity, as they can be metabolically reduced to reactive intermediates. However, without a formal computational assessment of this compound, no definitive prediction can be reported.
Applications of 6 Methoxy 2 Methyl 7 Nitro 2h Indazole As a Synthetic Intermediate and in Materials Science
Building Block in Complex Molecule Synthesis
As a synthetic intermediate, 6-Methoxy-2-methyl-7-nitro-2H-indazole serves as a valuable building block for constructing more elaborate molecular architectures. The functional groups on the indazole core, particularly the nitro group at the C7 position, are key handles for subsequent chemical transformations.
The primary utility of this compound in creating polysubstituted heterocycles lies in the chemical reactivity of its nitro group. The transformation of the nitro group into other functionalities is a cornerstone of synthetic strategy.
Research on related 7-nitro-2H-indazole systems has demonstrated that the nitro group can be readily reduced to form a 7-amino-2H-indazole derivative. rsc.org This reduction is a critical step, as the resulting amino group is a versatile precursor for a wide range of functionalizations. For instance, the newly formed 7-amino group can undergo acylation to form amides, providing a route to introduce diverse substituents at this position. rsc.org This established reactivity provides a clear pathway for using this compound to generate a library of novel C7-substituted indazoles, where the electronic character of the molecule is further tuned by the persistent C6-methoxy group.
While direct C-H functionalization is a modern approach for derivatizing heterocycles, the presence of the nitro group offers a classical and highly reliable method for introducing diversity. frontiersin.org Studies on other nitro-substituted indazoles show their participation in nucleophilic substitution reactions, further highlighting the potential of this class of compounds in building complex molecular libraries. researchgate.net However, the reactivity at the C7 position can be unique; for example, 7-nitro-1H-indazole was reported to be unreactive toward formaldehyde (B43269) under acidic conditions where other positional isomers readily formed adducts, suggesting distinct steric and electronic influences at this site. nih.gov
The indazole scaffold is frequently used as a foundation for building polycyclic fused heterocycles. nih.govnih.gov The derivative this compound is a promising starting material for such constructions, primarily through the conversion of its nitro group to an amine. The resulting 7-amino-6-methoxy-2-methyl-2H-indazole features a nucleophilic amino group positioned adjacent to the heterocyclic ring, a common structural motif for annulation reactions.
This ortho-amino functionality can be used in condensation reactions with various bifunctional electrophiles to construct a third ring fused to the indazole core. For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls could lead to the formation of fused pyridine, pyrimidine, or diazepine (B8756704) ring systems, depending on the specific reactants and conditions chosen. General synthetic strategies for creating fused heterocycles often rely on such cyclization reactions involving ortho-disubstituted aromatic precursors. researchgate.net While specific examples starting from this compound are not documented, the chemical principles strongly support its potential in this area.
Precursor for Advanced Organic Materials
The electronic structure of this compound, characterized by the juxtaposition of an electron-donating group (methoxy) and an electron-withdrawing group (nitro), makes it an intriguing candidate for applications in materials science.
Organic molecules designed for optoelectronic applications often feature a "push-pull" or donor-π-acceptor (D-π-A) architecture. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In this compound, the methoxy (B1213986) group at C6 acts as an electron donor, while the nitro group at C7 serves as a strong electron acceptor. The indazole ring itself functions as the π-conjugated bridge. This intrinsic D-π-A structure suggests that the molecule could possess significant nonlinear optical (NLO) properties and strong light absorption characteristics. researchgate.net Research on analogous systems, such as 4-methoxy-2-nitroaniline, has shown that this combination of functional groups leads to enhanced molecular polarizability and a small energy gap, which are desirable properties for optoelectronic materials. researchgate.net Therefore, this compound and its derivatives are promising, though currently unexplored, candidates for the development of new organic semiconductors and photodetectors.
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or pH. frontiersin.org While azole-based heterocycles like imidazoles have been incorporated into photochromic diarylethene switches, rsc.org the application of indazoles in this field is less common. The inherent electronic asymmetry of this compound could potentially be exploited for creating novel molecular switches. Changes in the electronic environment, such as protonation or redox reactions, could significantly alter the ICT character of the molecule, leading to changes in its absorption or emission spectra. This could form the basis for its use as a chemosensor, where binding to a specific analyte would trigger a detectable optical response.
Incorporating heterocyclic units into polymer backbones is a well-established strategy for creating advanced materials with tailored thermal, mechanical, and electronic properties. The indazole ring is a robust aromatic system suitable for such applications.
This compound could be incorporated into polymeric structures through appropriate functionalization. The most straightforward approach would involve the reduction of the nitro group to an amine, as previously discussed. This amino group could then be used as a reactive site for polymerization, for example, by forming polyamides or polyimides. The resulting polymers would feature the electronically active methoxy-indazole unit as a repeating segment, potentially leading to materials with interesting optical or conductive properties.
Research Findings Summary
| Section | Application Area | Key Reactive Group / Property | Demonstrated & Potential Transformations | Ref. |
| 7.1.1 | Synthesis of Polysubstituted Heterocycles | 7-Nitro group | Reduction to 7-amino group; Subsequent acylation to form amides. | rsc.org |
| 7.1.2 | Construction of Fused Ring Systems | 7-Amino group (from nitro) | Potential for annulation reactions via condensation with bifunctional electrophiles. | nih.govresearchgate.net |
| 7.2.1 | Optoelectronic Materials | Donor-π-Acceptor (D-π-A) structure (Methoxy-Indazole-Nitro) | Potential for high molecular polarizability and light absorption based on analogous systems. | researchgate.net |
| 7.2.2 | Molecular Switches and Sensors | Electronic Asymmetry | Speculative potential for stimuli-responsive changes in optical properties. | rsc.org |
| 7.2.3 | Polymeric Materials | Functionalizable groups (e.g., amino from nitro) | Potential for incorporation into polymer backbones (e.g., polyamides) after functionalization. | - |
Despite a comprehensive search for scientific literature, no specific research articles detailing the role of This compound in supramolecular chemistry could be located. While the individual functional groups of this molecule—the indazole core, the methoxy group, the methyl group, and the nitro group—are known to participate in various non-covalent interactions that are fundamental to supramolecular assembly, specific studies on this particular compound's applications in this field are not publicly available.
The field of supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The predictable nature of these interactions allows chemists to design molecules that self-assemble into larger, functional architectures.
Based on the behavior of structurally similar compounds, one could hypothesize the potential role of this compound in supramolecular chemistry. For instance, the nitro group is a strong hydrogen bond acceptor and can participate in C-H···O interactions. The aromatic indazole ring system is capable of engaging in π-π stacking interactions. The methoxy group can also act as a hydrogen bond acceptor. These features suggest that this compound has the potential to form predictable supramolecular motifs.
However, without experimental data from crystallographic studies or other analytical methods, any discussion of its specific role in supramolecular chemistry would be purely speculative. Detailed research findings, including data on crystal packing, bond angles, and the specific nature of intermolecular forces, are necessary to accurately describe its behavior in the solid state and its potential for forming supramolecular assemblies.
Therefore, while the chemical structure of this compound suggests it could be a valuable building block in supramolecular chemistry, the absence of published research prevents a detailed and scientifically accurate discussion of its applications in this area.
Analytical Methodologies for Purity Assessment and Reaction Monitoring of 6 Methoxy 2 Methyl 7 Nitro 2h Indazole Beyond Basic Identification
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are standard for the separation and quantification of chemical compounds. However, specific methods validated for 6-Methoxy-2-methyl-7-nitro-2H-indazole are not described in the available literature.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
No published, validated High-Performance Liquid Chromatography (HPLC) methods specifically for the separation and quantification of this compound were found. Information regarding appropriate columns, mobile phases, flow rates, detector wavelengths, or validation parameters such as linearity, accuracy, and precision for this particular compound is not available.
Gas Chromatography (GC) for Volatile Byproducts
There is no information available in the scientific literature regarding the use of Gas Chromatography (GC) for the analysis of this compound or the identification of its potential volatile byproducts. Method parameters, such as column type, temperature programming, and detector specifications, have not been reported for this compound.
Supercritical Fluid Chromatography (SFC)
Applications of Supercritical Fluid Chromatography (SFC) for the analysis of this compound have not been documented. Details concerning method development, including the choice of stationary phases, mobile phase composition (e.g., supercritical CO2 and co-solvents), temperature, or pressure conditions, are absent from the reviewed literature.
Capillary Electrophoresis (CE) Applications
No research detailing the application of Capillary Electrophoresis (CE) for the separation or analysis of this compound could be identified. Consequently, there is no data on parameters such as buffer composition, voltage, or detection methods for this specific analyte.
Thermal Analysis (TGA, DSC) for Material Characterization
The thermal properties of this compound have not been characterized in the available public literature. No data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), which would provide information on the compound's thermal stability, decomposition profile, or melting point, could be located.
Future Research Directions and Unresolved Challenges in the Study of 6 Methoxy 2 Methyl 7 Nitro 2h Indazole
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 2H-indazoles often requires specific regioselective methods to control the substituent placement on the pyrazole (B372694) ring's nitrogen atom. Classical methods like the Cadogan cyclization, which involves the reductive cyclization of nitroaromatics, can be effective but often require harsh conditions, such as high temperatures. nih.gov Future research must prioritize the development of more sustainable and efficient synthetic pathways to 6-methoxy-2-methyl-7-nitro-2H-indazole.
Key research objectives should include:
Exploration of Milder Cyclization Conditions: Investigating novel catalytic systems and milder reagents to reduce the environmental impact and improve the energy efficiency of the synthesis. nih.govbeilstein-journals.org
Multi-Component Reactions: Designing one-pot, three-component reactions that combine commercially available starting materials to streamline the synthetic process, increase yield, and reduce waste. caribjscitech.comorganic-chemistry.org
Flow Chemistry: Adapting synthetic routes to continuous flow processes to enhance safety, scalability, and product consistency.
Comprehensive Exploration of Novel Reactivity Pathways
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the electron-donating methoxy (B1213986) group, the N-methyl group on the indazole ring, and the strongly electron-withdrawing nitro group. While the reduction of the nitro group to an amine is a common and vital transformation for creating new analogues, a vast landscape of other reactions remains unexplored. preprints.org
Future investigations should focus on:
Nucleophilic Aromatic Substitution: Probing the potential for the nitro group to activate the benzene (B151609) ring towards nucleophilic attack, enabling the introduction of new functional groups.
Functionalization of the Indazole Ring: Exploring methods for regioselective halogenation, followed by cross-coupling reactions, to modify the core heterocyclic structure.
Photochemical Reactivity: Investigating the compound's behavior under photochemical conditions to uncover novel transformations and potential applications in photochemistry.
Advanced Mechanistic Insights into Biological Interactions
Indazole derivatives are known to interact with a variety of biological targets, including protein kinases, making them valuable scaffolds in drug discovery. pnrjournal.com For instance, pazopanib (B1684535), an anticancer agent, features a substituted indazole core. nih.govpreprints.org However, the specific biological targets and mechanism of action for this compound are unknown.
A critical area for future research is to elucidate these biological interactions through:
Target Identification: Employing chemoproteomics and other advanced screening techniques to identify the protein targets with which the compound interacts.
Structural Biology: Obtaining crystal structures of the compound bound to its biological targets to understand the specific molecular interactions at an atomic level.
Computational Modeling: Using molecular docking and dynamics simulations to predict binding modes and guide the design of more potent and selective analogues.
Integration of Artificial Intelligence and Machine Learning in Indazole Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical synthesis. premierscience.comijirt.org These computational tools can analyze vast datasets to predict molecular properties, identify potential drug candidates, and optimize synthetic routes. nih.govacs.orgnih.gov
For indazole research, AI and ML can be leveraged to:
Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the therapeutic potential of novel indazole derivatives against various diseases.
Optimize Synthesis Planning: Utilize retrosynthesis software to design the most efficient and cost-effective pathways for synthesizing complex indazole-based molecules. nih.govacs.org
De Novo Design: Generate novel indazole structures with desired pharmacological profiles, accelerating the discovery of new lead compounds.
Opportunities in Materials Science and Nanoengineering
The unique photophysical and electronic properties of heterocyclic systems like indazoles suggest potential applications beyond pharmacology. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic system of this compound could impart interesting optical or electronic characteristics.
Future research could explore its potential in:
Organic Electronics: Investigating its properties as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Nanosensors: Developing functionalized nanoparticles or surfaces incorporating the indazole moiety for the selective detection of specific analytes.
Molecular Switches: Studying the potential for controlled switching between different electronic or conformational states, which could be harnessed in molecular machines or data storage.
Addressing Gaps in Structure-Function Correlation
To address this gap, future research should undertake:
Systematic Analogue Synthesis: Preparing a library of related compounds by systematically varying each substituent (e.g., changing the position or nature of the alkoxy group, replacing the nitro group with other electron-withdrawing groups, and altering the N-alkyl substituent).
Comprehensive Biological Screening: Testing the synthesized analogues in a wide range of biological assays to build a detailed structure-activity relationship (SAR) profile.
Physicochemical Profiling: Correlating the observed biological activity with fundamental physicochemical properties such as solubility, lipophilicity, and electronic parameters to develop predictive models for future compound design.
Data Table for this compound
| Property | Value | Source |
| CAS Number | 61063-10-3 | chemsrc.com |
| Molecular Formula | C9H9N3O3 | chemsrc.com |
| Molecular Weight | 207.186 g/mol | chemsrc.com |
| Exact Mass | 207.06400 Da | chemsrc.com |
| LogP | 2.01330 | chemsrc.com |
| PSA (Polar Surface Area) | 72.87000 Ų | chemsrc.com |
Q & A
What are the key considerations for optimizing synthetic routes to 6-Methoxy-2-methyl-7-nitro-2H-indazole?
Level: Basic
Answer:
Synthesis optimization requires balancing regioselectivity, functional group compatibility, and yield. For nitro-substituted indazoles, nitration timing is critical. A common approach involves:
Core formation : Cyclization of hydrazines with ortho-substituted ketones under acidic conditions (e.g., H₂SO₄) to form the indazole scaffold .
Methoxy introduction : Electrophilic substitution using methyl iodide or methanol under basic conditions (e.g., NaH/DMF).
Nitro-group placement : Direct nitration (HNO₃/H₂SO₄) at the 7-position, ensuring temperature control (<5°C) to avoid over-nitration or decomposition.
Key validation : Monitor intermediates via HPLC and NMR to confirm regiochemistry. Yield improvements often involve solvent optimization (e.g., switching from ethanol to THF for solubility) and catalytic additives (e.g., CuI for cyclization steps) .
How do crystallographic studies resolve structural ambiguities in this compound?
Level: Advanced
Answer:
X-ray crystallography is essential for confirming bond lengths, angles, and hydrogen-bonding networks. For this compound:
- Software tools : SHELX (e.g., SHELXL for refinement) validates torsion angles and thermal displacement parameters. For example, the nitro group’s planarity and methoxy’s orientation can be confirmed via anisotropic displacement ellipsoids .
- Data contradictions : Discrepancies between computational (DFT) and experimental bond lengths (e.g., C7-NO₂ vs. C3-CH₃) may arise from crystal packing effects. Refinement with high-resolution data (≤1.0 Å) and Hirshfeld surface analysis mitigates such issues .
Methodological tip : Cross-validate with spectroscopic data (e.g., NOESY NMR for spatial proximity of methyl and nitro groups).
What strategies address conflicting bioactivity data for nitro-substituted indazoles?
Level: Advanced
Answer:
Contradictions in pharmacological studies (e.g., nitro group’s role in cytotoxicity vs. neuroprotection) require:
Structural analogs : Compare this compound with des-nitro or 5-nitro isomers (see table below).
Assay conditions : Test under varying redox environments (e.g., hypoxia vs. normoxia), as nitro groups may act as prodrugs under reductive conditions .
| Analog | Substituents | Key Activity |
|---|---|---|
| 6-Methylindazole | 6-CH₃ | Neuroprotective (ROS scavenging) |
| 7-Nitro-1H-indazole | 7-NO₂ | Cytotoxic (DNA intercalation) |
| This compound | 6-OCH₃, 7-NO₂, 2-CH₃ | Dual activity (context-dependent) |
Mechanistic studies : Use knock-out models (e.g., NADPH oxidase inhibitors) to isolate nitro-reductase-dependent effects .
How can researchers mitigate hazards during large-scale synthesis of this compound?
Level: Basic
Answer:
Safety protocols focus on handling nitro intermediates and toxic reagents:
- Engineering controls : Use explosion-proof reactors for nitration steps and scrubbers to neutralize NOx gases .
- PPE : Acid-resistant gloves (e.g., neoprene), full-face shields, and respirators with acid gas cartridges.
- Waste management : Quench nitro-containing waste with FeSO₄ to reduce explosivity .
What advanced techniques validate the electronic effects of the nitro and methoxy groups?
Level: Advanced
Answer:
Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) quantify electron-withdrawing (NO₂) and donating (OCH₃) effects on HOMO-LUMO gaps. Correlate with experimental UV-Vis spectra for π→π* transitions .
Electrochemical analysis : Cyclic voltammetry identifies reduction potentials of the nitro group, critical for prodrug activation studies. Typical reduction peaks at -0.8 V (vs. Ag/AgCl) indicate reversible redox behavior .
How do researchers resolve discrepancies in solubility data for this compound?
Level: Advanced
Answer:
Conflicting solubility reports arise from polymorphic forms or pH-dependent ionization. Strategies include:
Polymorph screening : Use solvent-drop grinding with 12 solvents (e.g., DMSO, chloroform) to identify stable forms.
pH-solubility profile : Measure solubility in buffers (pH 1–10). Nitro groups enhance solubility in alkaline conditions (pH >8) due to deprotonation .
Co-crystallization : Co-formers like succinic acid improve aqueous solubility by 5–10× through hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
